Decyl 2-cyanoacrylate is a member of the cyanoacrylate family, which are fast-curing adhesives known for their strong bonding capabilities. This compound is characterized by its unique structure, which includes a cyano group and an acrylate moiety. The general formula for cyanoacrylates is R-CH=C(CN)-COOR', where R represents the alkyl chain, and R' denotes the ester group. Decyl 2-cyanoacrylate specifically features a decyl (ten carbon) alkyl chain, which influences its physical and chemical properties, making it suitable for various applications in medical and industrial fields.
Decyl 2-cyanoacrylate falls under the category of alkyl cyanoacrylates, which are classified based on the length of the alkyl chain attached to the cyanoacrylate structure. These compounds are also categorized as monomers used in polymerization processes to create adhesives with varying properties.
The synthesis of decyl 2-cyanoacrylate typically involves a two-step process: oligomerization followed by depolymerization. The initial step includes the reaction of formaldehyde with decyl cyanoacetate in the presence of a catalyst, such as piperidine, using a solvent mixture like ethyl acetate or dichloroethane. This reaction yields an oligo-(decyl 2-cyanoacrylate) that is then purified .
The molecular structure of decyl 2-cyanoacrylate can be represented as follows:
This structure includes:
Decyl 2-cyanoacrylate undergoes various chemical reactions:
The polymerization mechanism typically involves anionic initiation where water acts as a nucleophile, attacking the electrophilic carbon in the cyanoacrylate monomer. This leads to chain growth until termination occurs either by reaction with another monomer or through environmental factors.
The mechanism of action for decyl 2-cyanoacrylate as an adhesive involves:
The adhesion strength is influenced by factors such as:
Decyl 2-cyanoacrylate has several scientific uses:
Cyanoacrylates were first synthesized in 1949 by Ardis, but their adhesive properties remained unexplored until Coover's serendipitous discovery in 1958 while developing optically clear polymers for jet canopies [6] [5]. This discovery paved the way for their industrial commercialization as "super glues." The transition to biomedical applications began in the 1960s when researchers recognized their potential for rapid tissue bonding. Early medical applications utilized short-chain methyl-2-cyanoacrylate (MCA) due to its exceptional bonding strength and rapid polymerization kinetics. However, MCA demonstrated significant limitations in biological settings, including excessive heat release during polymerization and concerning histotoxicity due to formaldehyde byproduct release during degradation [1] [5].
The 1970s marked a pivotal shift with the development of longer-chain homologues like n-butyl-2-cyanoacrylate (BCA) and isobutyl-2-cyanoacrylate. These formulations exhibited markedly reduced toxicity profiles due to slower degradation kinetics, which decreased the rate of formaldehyde release and lowered associated inflammatory responses [1] [8]. Ethicon's introduction of octyl-2-cyanoacrylate (Dermabond®) in 1998 represented a significant milestone as the first cyanoacrylate tissue adhesive approved by the FDA for topical wound closure, validating the medical utility of longer alkyl chain derivatives [5] [8]. This transition from industrial adhesive to biomedical staple illustrates the critical evolution driven by biocompatibility concerns, establishing the foundation for ultra-long chain variants like decyl 2-cyanoacrylate.
Table 1: Evolution of Cyanoacrylate Medical Adhesives by Alkyl Chain Length
Alkyl Derivative | Representative Products | Era of Clinical Use | Key Advancement |
---|---|---|---|
Methyl-2-cyanoacrylate | Eastman 910® | 1960s (Discontinued) | First surgical application, high bond strength |
Ethyl-2-cyanoacrylate | Krazy Glue® (Limited medical use) | 1970s | Faster polymerization than methyl |
n-Butyl-2-cyanoacrylate | Histoacryl®, Indermil® | 1980s-Present | Reduced toxicity, approved for internal use |
2-Octyl-cyanoacrylate | Dermabond®, LiquiBand® | Late 1990s-Present | FDA approval for topical use, flexibility |
Decyl-2-cyanoacrylate | Theoretical/Experimental | 2010s+ | Maximum hydrophobicity, slowest degradation |
Decyl 2-cyanoacrylate (DCA) represents the current frontier in cyanoacrylate adhesive development, engineered to maximize the benefits observed in its shorter-chain predecessors while mitigating their limitations. Structurally, DCA features a 10-carbon alkyl ester chain (CH₃(CH₂)₈-), conferring extreme hydrophobicity compared to octyl (8-carbon) and butyl (4-carbon) variants [5] [6]. This molecular architecture fundamentally alters its interaction with biological tissues and aqueous environments. The steric hindrance provided by the extended decyl chain substantially slows the rate of hydrolysis, significantly delaying the degradation process and minimizing the release of cytotoxic byproducts like formaldehyde and cyanoacetate [5] [8]. This results in a theoretical inflammatory profile potentially lower than even octyl derivatives, crucial for applications requiring prolonged tissue support.
Material science research indicates DCA's polymerization yields a remarkably flexible polymer matrix due to increased chain mobility and reduced cross-linking density. This intrinsic flexibility translates to superior performance in dynamic biological environments, particularly on high-movement areas like joints or on flexible organs [6] [8]. Furthermore, DCA's enhanced hydrophobic character provides an exceptional moisture barrier function. Studies suggest this property creates a more physiologically favorable microenvironment for wound healing by maintaining optimal hydration while preventing microbial penetration, effectively functioning as an integrated bacteriostatic sealant [3] [5] [6].
While comprehensive clinical data remains limited compared to established homologues, biomechanical modeling and in vitro analyses project significant advantages for DCA. Its theoretical tensile strength is comparable to octyl cyanoacrylate, but its extended degradation timeline provides superior long-term mechanical stability. This positions DCA as a promising candidate for applications requiring sustained support without surgical removal, such as chronic wound management, internal organ sealing, and embolization therapies where gradual degradation is advantageous [5] [8].
Table 2: Key Physicochemical Properties of Decyl 2-Cyanoacrylate vs. Other Homologues
Property | Methyl | Ethyl | n-Butyl | Octyl | Decyl |
---|---|---|---|---|---|
Alkyl Chain Length | C1 | C2 | C4 | C8 | C10 |
Polymer Flexibility | Low (Brittle) | Low-Moderate | Moderate | High | Very High |
Degradation Rate | Very Fast (Hours) | Fast (Days) | Moderate (Weeks) | Slow (Weeks-Months) | Very Slow (Months) |
Moisture Vapor Transmission Rate (MVTR) | Low | Low | Moderate | Moderate-High | High |
Heat of Polymerization | Very High | High | Moderate | Low | Very Low |
Theoretical Bacteriostatic Effect | Moderate | Moderate | Moderate | High | Very High |
The clinical evolution of cyanoacrylates reveals a clear structure-function relationship governed by alkyl chain length. This progression demonstrates a deliberate molecular optimization strategy balancing mechanical performance with biocompatibility:
Short-Chain Homologues (Methyl, Ethyl): Characterized by rapid anionic polymerization (3-5 seconds) and exceptionally high bond strength, these early variants demonstrated unacceptable levels of tissue toxicity. Degradation via hydrolysis released formaldehyde rapidly, causing significant necrosis and acute inflammation in vessel anastomosis and nerve coaptation studies [1] [5]. Their rigidity often resulted in brittle failure under tissue stress.
Intermediate-Chain Homologues (Butyl, Isobutyl): Introducing a 4-carbon alkyl chain significantly reduced toxicity while maintaining robust mechanical properties. Butyl cyanoacrylates exhibit degradation times extending to several weeks, allowing formaldehyde byproducts to be metabolized or cleared at sub-toxic thresholds [1] [5]. Their tensile strength approaches that of 5-0 nylon sutures, making them clinically useful for internal applications including vascular embolization and gastrointestinal lesion repair [3] [5]. However, limitations in flexibility persisted, particularly in dynamic tissue environments.
Long-Chain Homologues (Octyl): With an 8-carbon alkyl chain, octyl cyanoacrylate formulations provide substantially enhanced flexibility and reduced tissue reactivity. The slower degradation kinetics (weeks to months) drastically reduce formaldehyde-induced inflammation [1] [3] [6]. Clinically, octyl derivatives demonstrate equivalent or superior cosmetic outcomes compared to sutures in skin closure, with significantly reduced procedure times. However, their lower tensile strength limits utility in high-tension wound applications [3] [4].
Ultra-Long Chain Homologue (Decyl): Positioned at the extreme end of the homology series, decyl 2-cyanoacrylate maximizes the benefits of extended alkyl chains. Its degradation rate is the slowest in the series, potentially lasting several months, which virtually eliminates acute toxicity concerns [5] [6] [8]. While its immediate tensile strength is marginally lower than butyl or octyl derivatives, its long-term mechanical stability and exceptional flexibility provide unique advantages in specific clinical contexts requiring prolonged support without foreign body reaction. Its extreme hydrophobicity enhances barrier function significantly beyond shorter homologues [6] [8].
Table 3: Comparative Performance of Alkyl Cyanoacrylate Homologues Across Key Clinical Parameters
Parameter | Methyl | Ethyl | n-Butyl | Octyl | Decyl |
---|---|---|---|---|---|
Tissue Toxicity | Severe | High | Moderate | Low | Very Low |
Inflammatory Potential | Very High | High | Moderate | Low | Very Low |
Polymer Flexibility | Very Low | Low | Moderate | High | Very High |
Tensile Strength (Acute) | Very High | High | High | Moderate | Moderate |
Tensile Strength (Long-term) | Low (Fast degradation) | Moderate | Moderate | Moderate-High | High |
Degradation Rate | Very Fast | Fast | Moderate | Slow | Very Slow |
Clinical Versatility | Limited | Limited | Moderate (Internal) | High (Topical) | High (Topical/Internal) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7